2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
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Overview
Description
2,3,5,6-Tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine moiety, which is fused to a benzenesulfonamide structure. The compound’s unique structure imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which our compound belongs, are known to have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their antitrypanosomal activity .
Mode of Action
It’s known that the compound belongs to a family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications . The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
As a pyrazolo[1,5-a]pyrimidine derivative, it’s known to act as an antimetabolite in purine biochemical reactions .
Pharmacokinetics
The compound’s tunable photophysical properties suggest potential implications for its bioavailability .
Result of Action
The compound’s photophysical properties suggest it may have applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Action Environment
The compound’s photophysical properties, which can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring, suggest that these properties may be influenced by the compound’s environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazolo[1,5-a]pyridine core, followed by its functionalization with a benzenesulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
2,3,5,6-Tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and overall reactivity.
Benzenesulfonamides: These compounds have a similar sulfonamide group but lack the pyrazolo[1,5-a]pyridine moiety, resulting in different chemical and biological properties.
Uniqueness: 2,3,5,6-Tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is unique due to its combined structural features, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-9-12(2)14(4)17(13(11)3)23(21,22)19-15-6-8-20-16(10-15)5-7-18-20/h5-10,19H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZFODOXJAFHNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=CC=NN3C=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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